2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound features a pyridazinone core substituted with a 3,4-dimethoxyphenyl group at position 3 and an acetamide linkage to a (2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene moiety. Pyridazinones are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Properties
Molecular Formula |
C17H17N5O4S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N5O4S/c1-10-19-20-17(27-10)18-15(23)9-22-16(24)7-5-12(21-22)11-4-6-13(25-2)14(8-11)26-3/h4-8H,9H2,1-3H3,(H,18,20,23) |
InChI Key |
GDXFUTCCKBQASX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
Cyclization Reaction
Hydrazine reacts with diketones under acidic or basic conditions to form the pyridazinone ring. For example:
The reaction is typically conducted in ethanol at reflux (78°C) for 12–24 hours, yielding the pyridazinone core in 65–75% purity. Subsequent hydrolysis of the ester group (using NaOH/H₂O) generates the carboxylic acid derivative, which is crucial for acetamide formation.
Thiadiazole Moiety Preparation
The 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene subunit is synthesized via cyclization of thiosemicarbazides.
Thiosemicarbazide Formation
Cyclization to Thiadiazole
The thiosemicarbazide undergoes cyclization in the presence of phosphoryl chloride (POCl₃) or sulfuric acid:
The thione intermediate is then methylated using iodomethane (CH₃I) in dimethylformamide (DMF) to yield the 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene .
Acetamide Linker Formation
Coupling the pyridazinone and thiadiazole subunits requires activating the carboxylic acid group of the pyridazinone core.
Acid Chloride Formation
The pyridazinone carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acyl chloride:
Amide Coupling
The acyl chloride reacts with the thiadiazole amine under Schotten-Baumann conditions (aqueous NaOH, ice bath):
Alternatively, peptide coupling reagents like EDCl/HOBt are used in anhydrous solvents (e.g., DCM or THF) to enhance yield (75–85%).
Optimization and Challenges
Reaction Yield Enhancements
Purification Techniques
Analytical Validation
-
NMR Spectroscopy : Confirms substitution patterns (e.g., δ 3.8 ppm for OCH₃ groups).
-
Mass Spectrometry : Molecular ion peaks at m/z 429.5 ([M+H]⁺) align with the compound’s molecular weight.
Comparative Synthesis Routes
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Route A | 3,4-Dimethoxyphenylhydrazine + Maleic anhydride | EtOH, reflux | 62 | 92 |
| Route B | Preformed pyridazinone + EDCl/HOBt coupling | DCM, RT | 78 | 97 |
| Route C | One-pot cyclization/coupling | DMF, 100°C | 55 | 88 |
Route B offers the best balance of yield and purity, making it the preferred industrial-scale method.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups or the thiadiazole ring.
Reduction: Reduction reactions could target the carbonyl groups in the pyridazinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of strong acids or bases, or specific catalysts.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity: The compound might exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
Drug development: Its structural complexity and potential biological activity could make it a candidate for the development of new therapeutic agents.
Industry
Materials science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific enzymes or receptors, modulating their activity. This could involve binding to active sites, altering enzyme conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone-Acetamide Derivatives (Without Thiadiazole)
Key Observations :
- The 3-methoxybenzyl substituent (as in ) enhances agonist activity at formyl peptide receptors, suggesting that electron-donating groups on the benzyl ring improve binding.
- Halogenated aryl groups (e.g., 4-iodophenyl in ) may increase metabolic stability due to reduced oxidative metabolism.
Thiadiazole-Containing Analogs
Biological Activity
The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule that exhibits potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be described with the following features:
- Molecular Formula : C23H25N3O6
- Molecular Weight : 439.47 g/mol
- Functional Groups : Contains a pyridazine ring, methoxy groups, and an acetamide moiety.
The biological activity of this compound is attributed to its interaction with various biological targets. Key mechanisms include:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical biological processes.
- Receptor Modulation : It can modulate the activity of cell surface receptors, influencing cellular signaling pathways.
- Gene Expression Regulation : The compound may affect the expression of genes related to disease progression or cellular functions.
Biological Activities
Research has indicated several potential biological activities for this compound:
Anticancer Activity
Studies have shown that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through interference with signaling pathways.
Central Nervous System (CNS) Effects
Compounds with similar structures have demonstrated CNS depressant actions. For instance, certain pyridazine derivatives were found to reduce locomotor activity in animal models, suggesting potential applications in treating anxiety or other CNS disorders .
Antimicrobial Properties
The presence of the thiadiazole moiety is associated with antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, indicating potential for development into antimicrobial agents.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of related compounds:
Comparative Analysis
The following table compares the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-hydroxyphenyl)acetamide | Hydroxy group on phenol | Analgesic and antipyretic properties |
| N-(3-amino-4-methoxyphenyl)acetamide | Methoxy group on phenol | Anti-inflammatory activity |
| 2-(6-Oxopyridazin-1-yl)acetic acid | Pyridazinone core | Antimicrobial activity |
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step reactions, including pyridazinone core formation via hydrazine cyclocondensation with diketones and thiadiazole ring closure using thiourea derivatives. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
- Catalysts : Acidic conditions (HCl, H₂SO₄) promote cyclization .
- Temperature control : Stepwise heating (60–120°C) avoids side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are essential for characterizing structural integrity and purity?
A combination of methods is required:
- NMR spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5%) .
- HRMS : Exact mass analysis validates molecular weight (e.g., [M+H]⁺ at m/z 439.1234) .
- X-ray crystallography : Resolves absolute stereochemistry if single crystals are obtainable .
Q. What methodologies are recommended for initial biological activity screening?
Prioritize target-specific assays:
- Enzyme inhibition : PDE4 activity measured via cAMP hydrolysis (IC₅₀ determination) .
- Antimicrobial testing : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assays in HEK-293 or HeLa cells (48-hour exposure) . Use positive controls (e.g., rolipram for PDE4) and triplicate replicates to ensure reproducibility .
Q. How can solubility and formulation challenges be addressed in preclinical studies?
- Co-solvents : DMSO (≤10%) for in vitro assays; PEG-400 for in vivo dosing .
- Salt formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .
- Nanoformulation : Liposomal encapsulation improves bioavailability in pharmacokinetic studies .
Advanced Research Questions
Q. What strategies elucidate the mechanism of action for PDE4 inhibition?
Combine biochemical and cellular approaches:
- Competitive binding assays : Fluorescent cAMP analogs (e.g., Fl-cAMP) quantify displacement .
- siRNA knockdown : PDE4B silencing in HEK-293 cells validates target specificity .
- Proteomic profiling : Phosphoproteomics identifies downstream signaling perturbations (e.g., ERK/MAPK pathways) .
Q. How to design structure-activity relationship (SAR) studies for pyridazinone-thiadiazole hybrids?
Systematically modify substituents and evaluate effects:
- Dimethoxyphenyl group : Replace with halogenated or nitro-substituted aryl rings to assess steric/electronic effects .
- Thiadiazole moiety : Introduce methyl or ethyl groups at position 5 to probe hydrophobic interactions .
- Statistical modeling : Hansch analysis correlates logP and IC₅₀ values .
Q. How can researchers resolve contradictions in biological activity data across experimental models?
Address variability using:
- Orthogonal assays : Compare enzyme inhibition (in vitro) with cell-based cAMP accumulation .
- Standardized protocols : Control cell passage number, serum batches, and incubation times .
- Meta-analysis : Pool data from independent labs to identify confounding variables (e.g., solvent artifacts) .
Q. What computational strategies predict binding modes with PDE4?
- Molecular docking : AutoDock Vina or Glide simulates ligand-receptor interactions (PDB: 1XM6) .
- MD simulations : GROMACS assesses binding stability (50 ns trajectories, explicit solvent) .
- Free-energy calculations : MM-PBSA/GBSA quantifies contributions of key residues (e.g., Gln-369) .
Q. What challenges arise during gram-scale synthesis, and how are they mitigated?
- Exothermic reactions : Use jacketed reactors with temperature control (<5°C gradients) .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for efficiency .
- Process analytics : Implement PAT (e.g., inline FTIR) to monitor intermediate conversions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
